



# Application Note: A Modernized Approach to Thiomorpholine Synthesis

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Compound of Interest		
Compound Name:	Thiomorpholine	
Cat. No.:	B091149	Get Quote

#### Introduction

**Thiomorpholine** is a crucial heterocyclic scaffold found in numerous active pharmaceutical ingredients (APIs), including the antibiotic sutezolid, which is under investigation for treating multidrug-resistant tuberculosis.[1] The cost-effective and scalable synthesis of **thiomorpholine** is, therefore, of significant interest to the pharmaceutical industry. This application note details a continuous flow, photochemical synthesis of **thiomorpholine** from the readily available and inexpensive starting materials, cysteamine and vinyl chloride.[2][3][4] This method offers a time- and atom-efficient alternative to traditional multi-step, time-consuming synthetic routes.[2]

The synthesis proceeds via a two-step telescoped process. The initial key step is a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, which is followed by a base-mediated cyclization to yield the final **thiomorpholine** product. This process can be conducted under highly concentrated conditions (4 M) using a low-cost organic photocatalyst, 9-fluorenone.

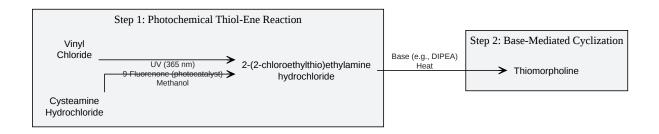
## **Reaction Scheme**

The overall synthesis can be summarized in the following two steps:

 Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under UV irradiation in the presence of a photocatalyst to form the intermediate, 2-(2chloroethylthio)ethylamine hydrochloride. This reaction proceeds in quantitative yield.



 Base-Mediated Cyclization: The intermediate undergoes intramolecular cyclization upon treatment with a base to form thiomorpholine.



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Caption: Reaction pathway for the synthesis of thiomorpholine.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for the continuous flow synthesis of **thiomorpholine**.

Parameter	Value	Reference
Cysteamine Hydrochloride Concentration	4 M	
Vinyl Chloride	1.1 equivalents	
Photocatalyst (9-Fluorenone) Loading	0.1 - 0.5 mol %	
Intermediate Yield (NMR)	Quantitative	-
Overall Isolated Yield of Thiomorpholine	54%	
Residence Time (Overall)	40 minutes	-
Boiling Point of Thiomorpholine	58-64 °C at 20 mbar	_



## **Experimental Protocols**

Materials and Equipment:

- · Cysteamine hydrochloride
- Vinyl chloride
- 9-Fluorenone
- Methanol (MeOH)
- Diisopropylethylamine (DIPEA)
- Hydrochloric acid (HCl), 1 M solution
- Sodium hydroxide (NaOH), 4 M solution
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Continuous flow reactor system with a photochemical reactor (e.g., equipped with a 365 nm LED)
- Syringe pumps
- Back-pressure regulator
- · Standard laboratory glassware
- Rotary evaporator
- Distillation apparatus
- NMR spectrometer



#### LC-MS

#### Protocol 1: Continuous Flow Photochemical Thiol-Ene Reaction

- Preparation of the Feed Solution: In a volumetric flask, dissolve cysteamine hydrochloride (e.g., 45.44 g, 0.4 mol) and 9-fluorenone (e.g., 0.36 g, 2 mmol, 0.5 mol %) in methanol to the desired concentration (e.g., 4 M). An internal standard such as diphenyl ether can be added for quantitative analysis. Aid dissolution by sonication.
- System Setup: Set up the continuous flow reactor. The thermostats should be set to the desired reaction temperature (e.g., 20 °C) and the LED cooling to 15 °C.
- Reaction Initiation: Pump the feed solution through the photochemical reactor at a defined flow rate. Introduce vinyl chloride gas into the stream using a mass flow controller.
- Reaction Monitoring: The reaction can be monitored by taking samples from the output stream, diluting with a deuterated solvent (e.g., MeOH-d4), and analyzing by <sup>1</sup>H NMR.

Protocol 2: Telescoped Continuous Flow Synthesis of **Thiomorpholine** (Thiol-Ene and Cyclization)

- Thiol-Ene Reaction: Perform the photochemical thiol-ene reaction as described in Protocol 1.
- Introduction of Base: The output stream from the photochemical reactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is then mixed with a stream of a suitable base, such as DIPEA (2 equivalents).
- Cyclization: The combined stream is passed through a heated reactor coil (e.g., 100 °C) to facilitate the cyclization reaction.
- Work-up and Purification:
  - The resulting mixture is collected.
  - Add 1 M HCl and EtOAc to the collected fractions.
  - Separate the phases and wash the organic phase with 1 M HCl.

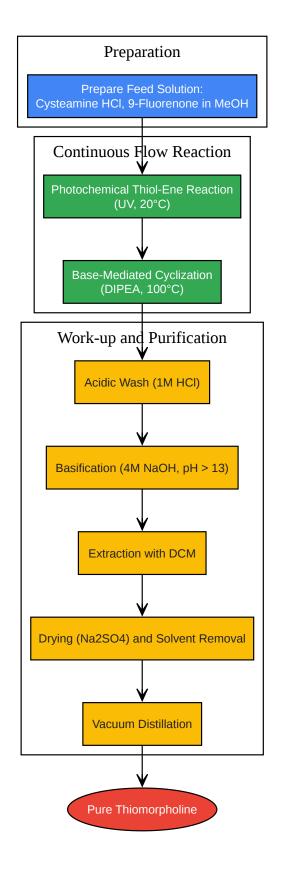






- Combine the aqueous phases and add ~4 M NaOH until the pH is >13.
- Extract the aqueous phase multiple times with DCM.
- Combine the organic fractions, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent by evaporation.
- Purify the crude product by vacuum distillation to obtain **thiomorpholine** as a colorless oil.





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Caption: Experimental workflow for thiomorpholine synthesis.



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### References

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